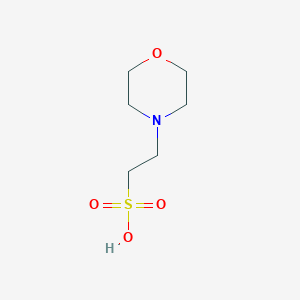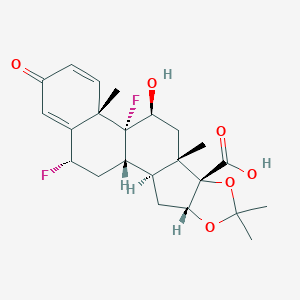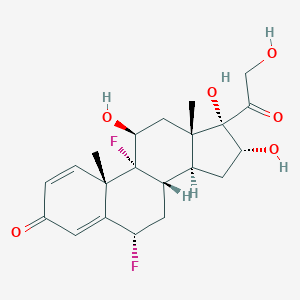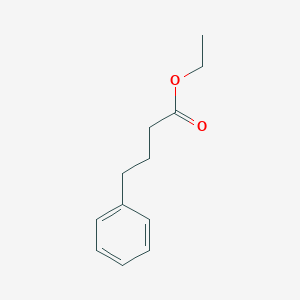
Ethyl 4-phenylbutanoate
描述
Synthesis Analysis
The synthesis of ethyl 4-phenylbutanoate and its derivatives, such as ethyl (R)-2-hydroxy-4-phenylbutyrate, has been achieved through biocatalytic processes. Recombinant E. coli strains expressing specific reductase genes have demonstrated excellent catalytic activity for producing ethyl (R)-2-hydroxy-4-phenylbutyrate from ethyl 2-oxo-4-phenylbutyrate with high stereoselectivity and yield (Ni et al., 2013). Moreover, microbial reduction processes using selected yeast strains have been employed to produce ethyl (R)-2-hydroxy-4-phenylbutanoate with high enantiomeric excess and chemical purity (Oda et al., 1998).
Molecular Structure Analysis
The molecular structure of ethyl 4-phenylbutanoate and related compounds has been a subject of study to understand their chemical behavior and synthesis pathways. For instance, the photochemical reactions of ethyl 3-oxo-2,4-diphenylbutanoate have been investigated to elucidate the formation of products through radical recombination processes (Yoshioka et al., 1982).
Chemical Reactions and Properties
Ethyl 4-phenylbutanoate undergoes various chemical reactions, including enantioselective sequential hydrogenation and acylation, to produce derivatives with specific stereochemistry and functional groups. These reactions are pivotal in the synthesis of enantiomerically pure compounds for pharmaceutical applications (Meng et al., 2008).
Physical Properties Analysis
The physical properties of ethyl 4-phenylbutanoate derivatives, such as solubility, melting point, and optical purity, are crucial for their application in synthesis processes. Studies focusing on the enzymatic synthesis of both enantiomers of ethyl 4-cyano-3-hydroxybutanoate have highlighted the importance of achieving high yield and enantiomeric excess for industrial applications (Jin & Zhang, 2011).
Chemical Properties Analysis
The chemical properties of ethyl 4-phenylbutanoate, including reactivity and stability under various conditions, are essential for its utility in organic synthesis. For example, the aerobic dimerization of ethyl 4-thienyl-3-ketobutanoate showcases the compound's ability to undergo unique chemical transformations, leading to modifiable photochromic diarylethene precursors (Lvov et al., 2017).
科学研究应用
Application 1: Production of Anti-Hypertension Drugs
- Scientific Field : Biotechnology and Biochemistry .
- Summary of the Application : Ethyl ®-2-Hydroxy-4-phenylbutanoate [®-EHPB], a derivative of Ethyl 4-phenylbutanoate, is a useful intermediate for the synthesis of various anti-hypertension drugs . These drugs are important for preventing the formation of angiotensin II and lowering blood pressure .
- Methods of Application or Experimental Procedures : The production of ®-EHPB is achieved via microbial reduction of Ethyl 2-oxo-4-phenylbutanoate [EOPB] in an interface bioreactor . The process involves the use of yeasts such as Rhodotorula minuta IFO 0920 and Candida holmii KPY 12402 . The reduction of EOPB is carried out in a pad-packed interface bioreactor .
- Results or Outcomes : After incubation for 4 days, 4.4 g of ®-EHPB was obtained via extraction with methanol followed by column chromatography . The overall yield, chemical purity, and enantiomeric excess of ®-EHPB were 58%, 99.1%, and 90%, respectively .
Application 2: Synthesis of Enalapril
- Scientific Field : Pharmaceutical Chemistry .
- Summary of the Application : Ethyl 2-oxo-4-phenylbutanoate, a derivative of Ethyl 4-phenylbutanoate, is used in the synthesis of Enalapril, a hypotensive agent and a leading global medicine with respect to sales . This process involves hydrogenating amination of ethyl 2-oxo-4-phenylbutanoate with α-alanyl-α-proline dipeptide .
- Methods of Application or Experimental Procedures : The process involves the use of new palladium-containing polymer catalysts for hydrogenating amination of ethyl 2-oxo-4-phenylbutanoate . The optimal improved scheme for catalytic synthesis of enalapril under mild conditions is proposed based on the obtained empirical data .
- Results or Outcomes : The selectivity and stability of the new palladium-containing polymer catalysts are found to significantly exceed those of their heterogeneous analogs .
Application 3: Preparation of ACE Inhibitors Precursor
- Scientific Field : Bioresources and Bioprocessing .
- Summary of the Application : ®-2-hydroxy-4-phenylbutanoate esters (®-HPBE), a derivative of Ethyl 4-phenylbutanoate, are key precursors for the production of angiotension-converting enzyme (ACE) inhibitors . These inhibitors are important prescriptive drugs for preventing the formation of angiotensin II and lowering the blood pressure .
- Methods of Application or Experimental Procedures : The biocatalytic asymmetric reduction of ethyl 2-oxo-4-phenylbutanoate (OPBE) to ®-HPBE with carbonyl reductases has several advantageous attributes, including high enantioselectivity, mild reaction condition, high catalytic efficiency, and environmental benignity .
- Results or Outcomes : Great efforts have been made to investigate the potential of this approach over the past few years .
安全和危害
未来方向
Research on Ethyl 4-phenylbutanoate is ongoing, with recent studies focusing on improving the synthesis process. For instance, a study has proposed an optimal scheme for the catalytic synthesis of enalapril, a drug used to treat hypertension and heart failure, under mild conditions using Ethyl 4-phenylbutanoate . Another study has explored the use of new palladium-containing polymer catalysts for the efficient synthesis of Ethyl 4-phenylbutanoate .
属性
IUPAC Name |
ethyl 4-phenylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-2-14-12(13)10-6-9-11-7-4-3-5-8-11/h3-5,7-8H,2,6,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGFNXKFGVQQNRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90143132 | |
| Record name | Ethyl 4-phenyl butyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90143132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless slightly oily liquid; Fruity, floral aroma | |
| Record name | Ethyl 4-phenylbutyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1446/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
275.00 to 276.00 °C. @ 760.00 mm Hg | |
| Record name | Ethyl 4-phenylbutanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031618 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble in oils; Insoluble in water, Soluble (in ethanol) | |
| Record name | Ethyl 4-phenylbutyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1446/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.986-0.992 | |
| Record name | Ethyl 4-phenylbutyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1446/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
Ethyl 4-phenylbutanoate | |
CAS RN |
10031-93-3 | |
| Record name | Ethyl 4-phenylbutanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10031-93-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-phenyl butyrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010031933 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 4-phenylbutyrate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163318 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 4-phenyl butyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90143132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzenebutanoic acid, ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.602 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL 4-PHENYL BUTYRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BU9R7P5U55 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Ethyl 4-phenylbutanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031618 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl (1S,3aR,11aS)-11a-methyl-7-oxo-2,3,3a,6,10,11-hexahydro-1H-indeno[5,4-f]quinoline-1-carboxylate](/img/structure/B41963.png)
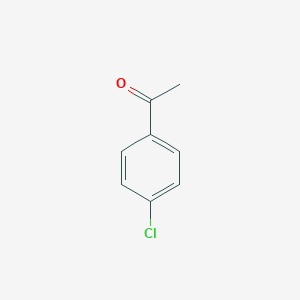
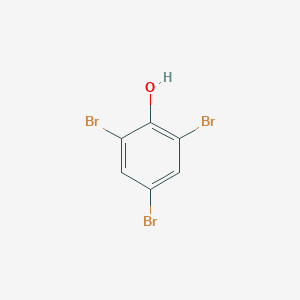
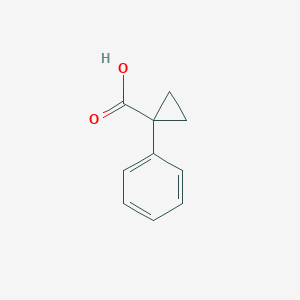
![Ethyl bicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B41975.png)
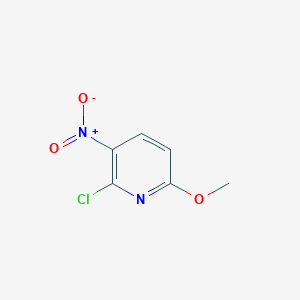
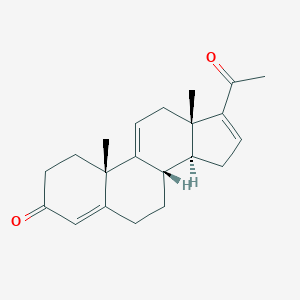
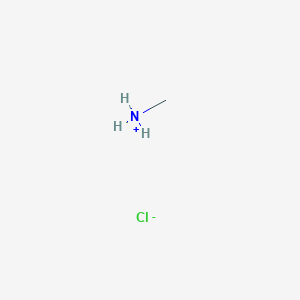
![[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-diacetyloxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B42000.png)
![1-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B42002.png)
